molecular formula C18H18FN3O2 B11277600 Ethyl 1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxylate

Ethyl 1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxylate

Cat. No.: B11277600
M. Wt: 327.4 g/mol
InChI Key: VIJNGLRKVKEFMC-UHFFFAOYSA-N
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Description

Ethyl 1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a cyano group at the 3-position, a fluoro group at the 6-position of the quinoline ring, and a piperidine-4-carboxylate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxylate typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the quinoline core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.

    Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as potassium cyanide.

    Piperidine-4-carboxylate ester formation: The final step involves the esterification of the piperidine-4-carboxylic acid with ethanol in the presence of a dehydrating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the cyano group to an amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimicrobial agent due to the presence of the quinoline core.

    Medicine: Explored for its potential as an anticancer agent, particularly in targeting specific molecular pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting the replication process in microbial and cancer cells. The cyano and fluoro groups enhance the compound’s binding affinity to its targets, leading to increased biological activity. Additionally, the piperidine-4-carboxylate ester moiety can interact with enzymes involved in metabolic pathways, further contributing to its biological effects.

Comparison with Similar Compounds

Ethyl 1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxylate can be compared with other quinoline derivatives such as:

    Norfloxacin: A fluoroquinolone antibiotic with a similar quinoline core but different substituents.

    Ciprofloxacin: Another fluoroquinolone with potent antibacterial activity.

    Ofloxacin: A fluoroquinolone used to treat various bacterial infections.

Uniqueness

The unique combination of the cyano, fluoro, and piperidine-4-carboxylate ester groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development in medicinal chemistry.

Properties

Molecular Formula

C18H18FN3O2

Molecular Weight

327.4 g/mol

IUPAC Name

ethyl 1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxylate

InChI

InChI=1S/C18H18FN3O2/c1-2-24-18(23)12-5-7-22(8-6-12)17-13(10-20)11-21-16-4-3-14(19)9-15(16)17/h3-4,9,11-12H,2,5-8H2,1H3

InChI Key

VIJNGLRKVKEFMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2C#N)F

Origin of Product

United States

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